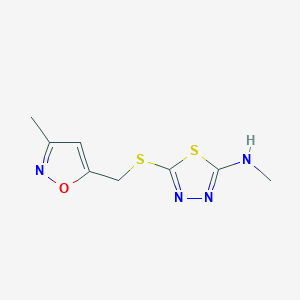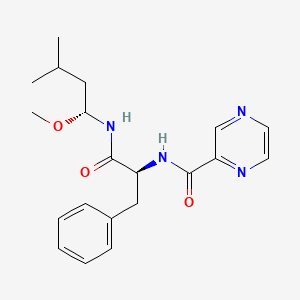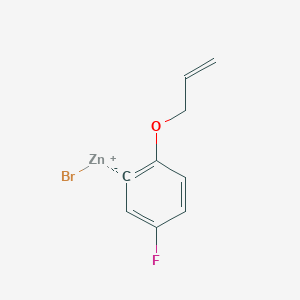
2-Allyloxy-5-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. This compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the allyloxy and fluorophenyl groups makes it a versatile reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE typically involves the reaction of 2-allyloxy-5-fluorobromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-allyloxy-5-fluorobromobenzene+Zn→2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and stringent control of reaction conditions are employed to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial production.
化学反応の分析
Types of Reactions
2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is a common solvent due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.
科学的研究の応用
2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of fine chemicals and materials.
作用機序
The mechanism of action of 2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic attack or oxidative addition, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its role as a nucleophile or coupling partner in organic synthesis.
類似化合物との比較
Similar Compounds
2-ALLYLOXY-5-FLUOROPHENYLMAGNESIUM BROMIDE: Similar in structure but contains magnesium instead of zinc.
2-ALLYLOXY-5-FLUOROPHENYLLITHIUM: Contains lithium instead of zinc, offering different reactivity.
2-ALLYLOXY-5-FLUOROPHENYLCOPPER: Contains copper, used in different types of coupling reactions.
Uniqueness
2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE is unique due to its specific reactivity profile, which is influenced by the presence of zinc. Zinc-based reagents often offer milder reaction conditions and greater functional group tolerance compared to their magnesium or lithium counterparts.
特性
分子式 |
C9H8BrFOZn |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-4-prop-2-enoxybenzene-5-ide |
InChI |
InChI=1S/C9H8FO.BrH.Zn/c1-2-7-11-9-5-3-8(10)4-6-9;;/h2-5H,1,7H2;1H;/q-1;;+2/p-1 |
InChIキー |
AYILFSSHSRWVSU-UHFFFAOYSA-M |
正規SMILES |
C=CCOC1=[C-]C=C(C=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


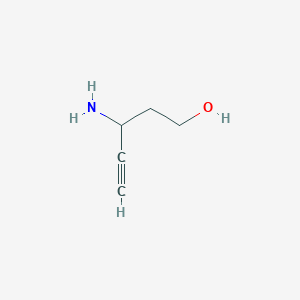
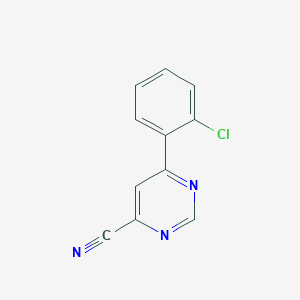
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
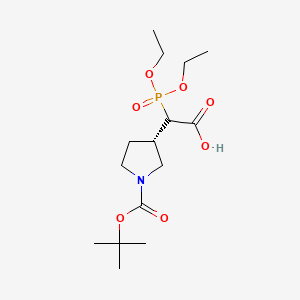


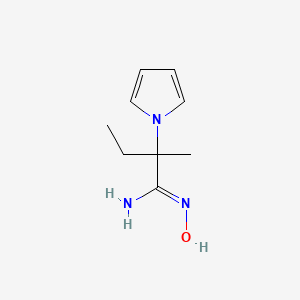

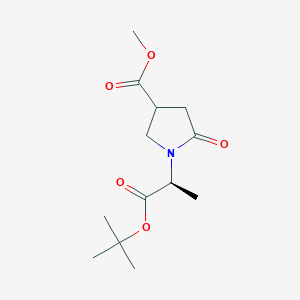
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)
